molecular formula C23H26N4O3 B2438695 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 879582-85-1

3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2438695
CAS No.: 879582-85-1
M. Wt: 406.486
InChI Key: NTWOBHLAJXQJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A series of novel quinazolinone derivatives, including those similar to the compound , have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as MCF-7 and HeLa. These compounds have shown significant cytotoxic activity, indicating their potential as anticancer agents (Poorirani et al., 2018). Additionally, derivatives of quinazoline, through various synthetic pathways, have been explored for their anti-proliferative activities against different cancer cell lines, further underscoring the versatility and potential efficacy of quinazoline derivatives in cancer treatment research (Al-Wahaibi et al., 2016).

Antimicrobial and Anti-biofilm Activities

Quinazoline derivatives have been investigated for their antimicrobial properties. For instance, novel compounds have been found to exhibit broad-spectrum antibacterial activities and have shown promise as MRSA and VRE inhibitors, highlighting their potential in addressing drug-resistant bacterial infections (Mekky & Sanad, 2020). Furthermore, these compounds have demonstrated significant biofilm inhibition capabilities, an essential attribute in combating persistent microbial infections that are protected by biofilms.

Drug Resistance Circumvention

Quinazoline derivatives have been synthesized and tested for their ability to circumvent anticancer drug resistance, a growing concern in chemotherapy. These compounds, particularly those modified with aminomethyl groups, have shown equal cytotoxicity against drug-resistant and parental cancer cell lines, suggesting a mechanism that bypasses traditional drug resistance pathways (Shchekotikhin et al., 2005).

Stability Under Stressful Conditions

The stability of quinazoline derivatives under various stress conditions has been studied to ensure their viability as pharmaceutical substances. Research indicates that these compounds are stable to UV radiation, elevated temperatures, and oxidants, although they are susceptible to hydrolysis in alkaline environments. This information is crucial for developing stable pharmaceutical formulations (Gendugov et al., 2021).

Properties

IUPAC Name

3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-6-5-9-20(17(16)2)25-12-14-26(15-13-25)21(28)10-11-27-22(29)18-7-3-4-8-19(18)24-23(27)30/h3-9H,10-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWOBHLAJXQJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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